Potency at Rat TRPM8: AMG2850 IC90 vs. RQ-00203078 IC50
AMG2850 exhibits an IC90 of 204 ± 28 nM against icilin-induced activation of rat TRPM8, whereas the comparator RQ-00203078 demonstrates an IC50 of 5.3 nM under similar conditions [1][2]. This indicates that AMG2850 is approximately 38-fold less potent than RQ-00203078 at the rat channel, a critical differentiator for studies requiring specific potency ranges or where sub-nanomolar inhibition may be disadvantageous due to off-target risks.
| Evidence Dimension | Potency at rat TRPM8 (icilin-induced activation) |
|---|---|
| Target Compound Data | IC90 = 204 ± 28 nM |
| Comparator Or Baseline | RQ-00203078: IC50 = 5.3 nM |
| Quantified Difference | Approximately 38-fold less potent than RQ-00203078 |
| Conditions | In vitro assay in cells expressing rat TRPM8; icilin as agonist |
Why This Matters
This quantifies AMG2850's lower potency, which may be advantageous for dose-response studies requiring a wider dynamic range or when avoiding excessive target inhibition is desirable.
- [1] Lehto, S. G., Weyer, A. D., Zhang, M., Youngblood, B. D., Wang, J., Wang, W., Kerstein, P. C., Davis, C., Wild, K. D., Stucky, C. L., & Gavva, N. R. (2015). AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(4), 465–476. View Source
- [2] Adooq. (n.d.). RQ-00203078 TRPM8 Antagonist Product Information. View Source
